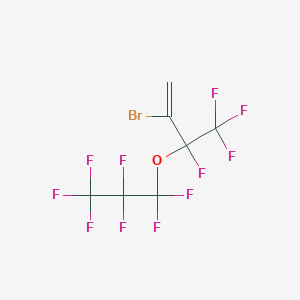

2-Bromo-3,4,4,4-tetrafluoro-3-(heptafluoropropoxy)but-1-ene

Descripción general

Descripción

2-Bromo-3,4,4,4-tetrafluoro-3-(heptafluoropropoxy)but-1-ene is a synthetic fluorocarbon compound with the molecular formula C7H2BrF11O and a molecular weight of 390.98 g/mol

Métodos De Preparación

The synthesis of 2-Bromo-3,4,4,4-tetrafluoro-3-(heptafluoropropoxy)but-1-ene involves multiple steps. One common method includes the reaction of a suitable precursor with bromine and fluorine-containing reagents under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst to facilitate the process . Industrial production methods may involve large-scale reactors and continuous flow systems to ensure consistent quality and yield.

Análisis De Reacciones Químicas

2-Bromo-3,4,4,4-tetrafluoro-3-(heptafluoropropoxy)but-1-ene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, alkoxide, or amine groups under appropriate conditions.

Oxidation Reactions: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding fluorinated carboxylic acids or ketones.

Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of fluorinated alcohols.

Aplicaciones Científicas De Investigación

Fluorinated Materials Development

Due to its unique fluorinated structure, 2-Bromo-3,4,4,4-tetrafluoro-3-(heptafluoropropoxy)but-1-ene is utilized in the development of fluorinated materials. These materials are known for their high thermal stability and chemical resistance, making them suitable for use in extreme environments such as aerospace and automotive industries.

Pharmaceutical Research

This compound serves as a building block in the synthesis of pharmaceuticals, particularly those that require fluorinated intermediates. The presence of bromine enhances its reactivity, allowing for further functionalization that is crucial in drug development processes.

Agrochemical Formulations

In agrochemistry, this compound can be used to create more effective pesticides and herbicides. The fluorinated groups can enhance the bioactivity and persistence of these chemicals in agricultural applications.

Surface Coatings

The unique properties of this compound allow it to be used in formulating advanced surface coatings that exhibit low friction and high resistance to corrosion. This makes it suitable for applications in protective coatings for metals and plastics.

Case Study 1: Fluorinated Polymers

Research conducted on the incorporation of this compound into fluorinated polymers demonstrates enhanced thermal stability and mechanical properties compared to non-fluorinated counterparts. These polymers showed improved performance in high-temperature applications.

Case Study 2: Drug Development

In a study focusing on drug development, derivatives of this compound were synthesized to evaluate their efficacy against specific cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity, highlighting its potential as a precursor for anticancer agents.

Mecanismo De Acción

The mechanism of action of 2-Bromo-3,4,4,4-tetrafluoro-3-(heptafluoropropoxy)but-1-ene involves its interaction with specific molecular targets. The compound’s fluorinated groups can enhance binding affinity to certain enzymes or receptors, leading to altered biochemical pathways. The bromine atom can participate in halogen bonding, further influencing the compound’s activity .

Comparación Con Compuestos Similares

2-Bromo-3,4,4,4-tetrafluoro-3-(heptafluoropropoxy)but-1-ene can be compared with other similar fluorinated compounds, such as:

2-Bromo-3,4,5,6-tetrafluorobenzoic acid: This compound has a similar bromine and fluorine content but differs in its aromatic structure.

2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzyl bromide: This compound also contains multiple fluorine atoms and a bromine atom but has a benzyl group instead of a butene structure.

The uniqueness of this compound lies in its combination of a bromine atom with multiple fluorine atoms and a heptafluoropropoxy group, which imparts distinct chemical and physical properties.

Actividad Biológica

2-Bromo-3,4,4,4-tetrafluoro-3-(heptafluoropropoxy)but-1-ene, with the chemical formula C7H2BrF11O and CAS Number 241819-51-2, is a compound that belongs to the class of polyfluoroalkyl chemicals (PFCs). These compounds have garnered attention due to their unique properties and potential biological effects. This article explores the biological activity of this compound based on current research findings.

The compound is characterized by:

Biological Activity Overview

The biological activity of polyfluoroalkyl chemicals, including this compound, has been linked to various health outcomes. Research indicates that exposure to PFCs can lead to several adverse effects, primarily due to their persistence in the environment and bioaccumulation in living organisms.

Toxicological Effects

- Endocrine Disruption : PFCs have been shown to interfere with hormonal functions. Studies suggest that exposure can lead to alterations in thyroid hormone levels and reproductive health issues .

- Immunotoxicity : Evidence indicates that PFCs can suppress immune responses, particularly in children. This has implications for vaccine efficacy and overall health .

- Developmental Toxicity : Animal studies have demonstrated that exposure during critical developmental periods can result in long-term health effects, including reduced birth weights and developmental delays .

Research Findings

Recent studies have highlighted specific biological activities associated with this compound:

Case Studies

- Case Study on Reproductive Health : A study investigated the impact of PFC exposure on reproductive health among women. Results indicated a potential link between elevated serum levels of PFCs and earlier onset of menopause .

- Metabolomic Analysis : Research involving metabolomic profiling of urine from rats exposed to PFCs revealed significant alterations in metabolic pathways, suggesting systemic biological impacts .

Table of Biological Effects

The mechanisms through which this compound exerts its biological effects are not fully understood but may involve:

- Bioaccumulation : Due to its chemical stability and resistance to degradation.

- Interaction with Hormonal Pathways : Potentially mimicking or blocking natural hormones.

Propiedades

IUPAC Name |

2-bromo-3,4,4,4-tetrafluoro-3-(1,1,2,2,3,3,3-heptafluoropropoxy)but-1-ene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2BrF11O/c1-2(8)3(9,5(12,13)14)20-7(18,19)4(10,11)6(15,16)17/h1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCQVNKMSJHZKBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrF11O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.